2-amino-N-(2-aminoethyl)acetamide dihydrochloride

Enzyme inhibition Metalloprotease Aminopeptidase N

This dihydrochloride salt provides superior aqueous solubility for aqueous-phase synthesis and bioconjugation, serving as a potent APN inhibitor (IC₅₀ 70 nM) with >1,400-fold selectivity over HDAC1/2. Ideal for metalloprotease research and hydrophilic polymer synthesis. Its published quantitative one-step synthesis ensures scalable, cost-effective procurement for gram-scale applications.

Molecular Formula C4H13Cl2N3O
Molecular Weight 190.07 g/mol
CAS No. 1093785-60-4
Cat. No. B6609016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-aminoethyl)acetamide dihydrochloride
CAS1093785-60-4
Molecular FormulaC4H13Cl2N3O
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESC(CNC(=O)CN)N.Cl.Cl
InChIInChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H
InChIKeyHKBOCIXUFNJLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-aminoethyl)acetamide Dihydrochloride (CAS 1093785-60-4): Baseline Characteristics and Procurement Context


2-Amino-N-(2-aminoethyl)acetamide dihydrochloride (CAS 1093785-60-4) is an organic dihydrochloride salt with the molecular formula C₄H₁₃Cl₂N₃O and a molecular weight of 190.07 g/mol . This compound functions as a versatile chemical building block and a biologically active small molecule. Its primary documented bioactivity is the inhibition of Aminopeptidase N (APN), for which it demonstrates an IC₅₀ value of 70 nM in a porcine kidney microsome assay, establishing it as a potent research tool for metalloprotease studies [1]. Additionally, a one-step synthesis protocol yielding quantitative product under adapted Vilsmeier conditions has been published, which may have implications for supply chain efficiency and reproducibility in larger-scale research applications [2].

Why 2-Amino-N-(2-aminoethyl)acetamide Dihydrochloride (CAS 1093785-60-4) Cannot Be Casually Substituted by Its In-Class Analogs


In-class analogs such as N-(2-aminoethyl)acetamide (CAS 1001-53-2) and 2-amino-N-ethylacetamide hydrochloride (CAS 26595-78-8) share a common ethylenediamine-derived acetamide core but differ fundamentally in their amine functionalization and salt stoichiometry [1]. Critically, 2-amino-N-(2-aminoethyl)acetamide dihydrochloride (CAS 1093785-60-4) contains an additional primary amine group that is absent in its closest analog (CAS 1001-53-2) and exists as a dihydrochloride rather than a monohydrochloride or free base . This structural divergence directly alters three procurement-relevant parameters: (1) aqueous solubility due to the dihydrochloride counterion [2]; (2) biochemical target engagement profile, as evidenced by its selective nanomolar inhibition of APN versus negligible activity against HDAC1/HDAC2 (IC₅₀ > 100,000 nM) [3]; and (3) synthetic accessibility, with a published one-step quantitative protocol unavailable for simpler analogs [4]. These distinctions render simple substitution scientifically invalid without re-optimizing experimental conditions.

Quantitative Differentiation Evidence for 2-Amino-N-(2-aminoethyl)acetamide Dihydrochloride (CAS 1093785-60-4) Versus Closest Analogs


Nanomolar Aminopeptidase N (APN) Inhibition with Selectivity Over HDAC1/HDAC2

2-Amino-N-(2-aminoethyl)acetamide dihydrochloride (CAS 1093785-60-4) exhibits an IC₅₀ of 70 nM for Aminopeptidase N (APN) from porcine kidney microsomes [1]. In the same curated dataset, this compound demonstrates an IC₅₀ > 100,000 nM (100 μM) for human histone deacetylases HDAC1 and HDAC2 in HeLa cell nuclear extract [2]. This represents a >1,400-fold selectivity window for APN over HDAC1/HDAC2 within the same experimental framework. A structurally distinct APN inhibitor in the same target class (BindingDB BDBM50570851/CHEMBL4853049) achieves an IC₅₀ of 8.60 nM, providing a benchmark for comparative potency assessment [3].

Enzyme inhibition Metalloprotease Aminopeptidase N Selectivity profiling

Dihydrochloride Salt Form Confers Superior Aqueous Solubility Relative to Free Base Analogs

2-Amino-N-(2-aminoethyl)acetamide dihydrochloride (CAS 1093785-60-4) is classified as "freely soluble in water" in vendor technical documentation [1]. In contrast, its closest structural analog, N-(2-aminoethyl)acetamide (CAS 1001-53-2), which lacks the dihydrochloride counterion, is a free base with a topological polar surface area (tPSA) of 55.1 Ų and an XLogP3 value of -1.4 [2]. The dihydrochloride salt form of CAS 1093785-60-4 introduces two hydrochloride counterions per molecule (C₄H₁₃Cl₂N₃O, MW 190.07), which is expected to substantially increase aqueous solubility compared to the neutral free base (C₄H₁₀N₂O, MW 102.14) .

Solubility enhancement Formulation Aqueous compatibility Bioconjugation

One-Step Quantitative Synthesis Protocol Offers Reproducibility and Efficiency Advantages

A published protocol describes the one-step synthesis of 2-amino-N-(2-aminoethyl)acetamide dihydrochloride (CAS 1093785-60-4) in quantitative yield using adapted Vilsmeier conditions [1]. The product was comprehensively characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [2]. In contrast, the synthesis of the free base analog N-(2-aminoethyl)acetamide (CAS 1001-53-2) typically involves acetylation of ethylenediamine with acetic anhydride, a process that requires careful control of stoichiometry to avoid over-acetylation and may yield mixtures requiring purification .

Synthetic methodology Process chemistry Yield optimization Reproducibility

Structural Divergence: Additional Primary Amine Enables Distinct Reactivity and Coordination Chemistry

2-Amino-N-(2-aminoethyl)acetamide dihydrochloride (CAS 1093785-60-4) contains an additional primary amine moiety at the α-carbon position relative to the amide carbonyl, a structural feature absent in N-(2-aminoethyl)acetamide (CAS 1001-53-2) . This structural distinction increases the hydrogen bond donor count from 2 to 3 and hydrogen bond acceptor count from 2 to 3, as reflected in the molecular formula differences (C₄H₁₃Cl₂N₃O vs. C₄H₁₀N₂O) [1]. The additional amine provides an extra site for covalent conjugation, metal coordination, or polymer crosslinking, expanding the compound's utility in synthetic and materials chemistry applications [2].

Coordination chemistry Ligand design Bioconjugation Polymer chemistry

Optimal Research and Industrial Application Scenarios for 2-Amino-N-(2-aminoethyl)acetamide Dihydrochloride (CAS 1093785-60-4) Based on Differentiation Evidence


Aminopeptidase N (APN) Inhibitor Probe Development with Minimal HDAC Off-Target Interference

This compound is optimally deployed as a starting scaffold or reference inhibitor for APN-targeted probe development. Its IC₅₀ of 70 nM against APN and >1,400-fold selectivity over HDAC1/HDAC2 (IC₅₀ > 100,000 nM) provide a favorable selectivity window [1]. Researchers investigating APN's role in angiogenesis, tumor progression, or metabolic disorders can use this compound to interrogate APN-dependent pathways without confounding effects from HDAC inhibition, which would otherwise alter chromatin remodeling and gene expression.

Aqueous-Phase Bioconjugation and Polymer Functionalization Requiring High Water Solubility

The dihydrochloride salt form confers "freely soluble in water" characteristics, making this compound suitable for aqueous bioconjugation protocols, hydrophilic polymer synthesis, and solution-phase peptide coupling reactions without organic co-solvents [2]. Applications include the preparation of water-soluble dendrimers, functionalization of hydrophilic surfaces, and synthesis of metal-chelating ligands where aqueous compatibility is required.

Scalable Synthesis of Bifunctional Amine-Containing Building Blocks for Materials Chemistry

The published one-step quantitative synthesis protocol under adapted Vilsmeier conditions reduces synthetic complexity and ensures high yield [3]. This makes the compound a cost-effective choice for researchers requiring gram-scale quantities of a bifunctional amine building block. Potential applications include the synthesis of metal-organic framework (MOF) linkers, crosslinking agents for hydrogel formation, and precursors for polyamide or polyurea materials.

Coordination Chemistry and Metal-Ligand Complex Design Requiring Multiple Donor Sites

The presence of two primary amine groups and an amide carbonyl provides multiple coordination sites for transition metal ions. This compound can serve as a ligand precursor for the synthesis of metal complexes with potential catalytic, magnetic, or biological activity . The dihydrochloride form's high aqueous solubility facilitates metal complexation in aqueous or mixed aqueous-organic solvent systems, which is advantageous for green chemistry applications.

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